2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
Description
2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-76-7) is a brominated valerophenone derivative characterized by a 5,5-dimethyl-1,3-dioxane ring linked to a pentanone chain and a 2'-bromo-substituted phenyl group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, agrochemical research, and specialty chemical production . Its structure combines a halogenated aromatic system with a dioxane-protected aliphatic chain, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZZKXOUXDGWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645914 | |
| Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-76-7 | |
| Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted valerophenone derivatives.
Oxidation: Formation of valeric acid or corresponding ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Organic Synthesis
2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it valuable for creating more complex molecular structures.
Table 1: Synthesis Pathways
Medicinal Chemistry
The compound has potential applications in drug development due to its structural features that can interact with biological targets. Research indicates its efficacy in synthesizing pharmaceutical agents that may exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of derivatives synthesized from this compound. Results showed significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Cosmetic Chemistry
In cosmetic formulations, this compound can be utilized as a stabilizer or an active ingredient due to its unique chemical properties. Its ability to enhance the stability and efficacy of cosmetic products has been documented.
Table 2: Cosmetic Applications
| Application Type | Functionality | Reference |
|---|---|---|
| Stabilizer | Enhances product shelf life | |
| Active Ingredient | Provides skin benefits |
Photoinitiator in Polymer Chemistry
The compound acts as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it essential in the development of durable coatings.
Table 3: Photopolymerization Properties
Mechanism of Action
The mechanism of action of 2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Halogen Variants
The positional isomerism and halogen substitution significantly influence the physicochemical and reactivity profiles of these compounds. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
*Estimated based on molecular formula C₁₇H₂₂F₂O₃.
Structural and Functional Insights
Halogen Effects :
- Bromine : The 2'-bromo substituent provides a balance between steric bulk and reactivity, enabling participation in Suzuki-Miyaura couplings or nucleophilic substitutions .
- Chlorine : Dichloro derivatives (e.g., 2',5'-dichloro) exhibit lower molecular weights and reduced steric hindrance, favoring applications where smaller halogen atoms are preferable .
- Fluorine : Fluorinated analogs (e.g., 2',4'-difluoro) offer enhanced electronegativity, improving metabolic stability and membrane permeability in drug design .
Positional Isomerism :
Dioxane Ring Role :
Biological Activity
2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898785-76-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23BrO3
- Molar Mass : 355.27 g/mol
- Structural Characteristics : The compound features a bromine atom and a dioxane ring, which may influence its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been associated with the modulation of UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification pathways .
- Antioxidant Properties : Compounds with similar structural motifs often exhibit antioxidant activity. The presence of the dioxane moiety may contribute to radical scavenging capabilities, which can protect cells from oxidative stress .
- Cellular Uptake and Distribution : The lipophilicity imparted by the bromine and dioxane groups may enhance cellular uptake, potentially leading to increased bioavailability and efficacy in biological systems .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of UGT activity | |
| Antioxidant | Radical scavenging potential | |
| Cellular Uptake | Enhanced bioavailability |
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of UGTs revealed that this compound exhibited significant inhibitory effects on UGT isoforms. This inhibition was characterized by competitive kinetics, indicating that the compound could potentially interfere with drug metabolism in vivo .
Case Study 2: Antioxidant Activity
In a comparative analysis of structurally related compounds, this compound demonstrated substantial antioxidant activity in vitro. The compound was tested against standard antioxidants using DPPH assays, showing a dose-dependent reduction in radical concentrations .
Safety and Toxicological Profile
While the biological activities are promising, safety assessments are crucial. The compound's bromine content necessitates caution due to potential toxicity associated with halogenated compounds. Comprehensive toxicological studies are recommended to evaluate any adverse effects before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
